Cerium(III) sulfate (CAS 13454-94-9) is a highly water-soluble rare-earth salt primarily utilized as a precursor for advanced catalytic materials, specialized ceramics, and industrial redox reagents. Unlike most transition metal and rare-earth salts, it exhibits a distinct inverse solubility profile, becoming less soluble as the temperature of the aqueous solution increases [1]. In industrial and laboratory procurement, this compound is highly valued for its clean thermal decomposition into high-surface-area cerium oxide (CeO2) and its role as the stable, non-oxidizing precursor for the electrolytic generation of Cerium(IV) sulfate [2]. Furthermore, its specific sulfate counterion (SO4^2-) provides critical structural templating effects during the hydrothermal synthesis of morphology-controlled nanoceria, making it an irreplaceable starting material for tailored catalyst production [3].
Substituting Cerium(III) sulfate with more common alternatives like Cerium(III) nitrate or Cerium(III) chloride fundamentally alters process chemistry and downstream material performance, often leading to product failure. In catalyst manufacturing, chloride precursors leave halide residues that can severely poison the active sites of fluid catalytic cracking (FCC) and emission-control systems, whereas the sulfate decomposes cleanly into volatile sulfur oxides and pure CeO2 [1]. During nanoparticle synthesis, substituting sulfate with nitrate shifts the thermodynamic growth regime, converting the desired polyhedral or rod-like CeO2 morphologies into nanocubes due to differing counterion adsorption energies on the crystal facets [2]. Finally, generic substitutes lack the inverse solubility behavior of Cerium(III) sulfate, eliminating the ability to use cost-effective temperature-swing crystallization for high-purity rare-earth separations [3].
Cerium(III) sulfate demonstrates a rare inverse solubility profile, with solubility reaching approximately 10.1 g/100 mL at 0 °C but decreasing significantly as the aqueous solution is heated[1]. In contrast, Cerium(III) nitrate exhibits a standard positive solubility coefficient, becoming highly soluble in hot water. This allows Cerium(III) sulfate to be selectively precipitated and purified from mixed rare-earth streams using simple thermal gradients (heating the solution) rather than requiring the addition of chemical antisolvents .
| Evidence Dimension | Solubility response to temperature increase |
| Target Compound Data | Solubility decreases (inverse solubility) |
| Comparator Or Baseline | Cerium(III) nitrate (Solubility increases) |
| Quantified Difference | Enables antisolvent-free thermal precipitation |
| Conditions | Aqueous solution, 0 °C to 100 °C |
Allows buyers to implement low-cost, high-purity temperature-swing crystallization without introducing contaminating precipitation reagents.
When calcined at temperatures between 700 °C and 1000 °C, Cerium(III) sulfate decomposes entirely into cerium dioxide (CeO2) and volatile sulfur oxides (SO2/SO3), leaving no solid residue [1]. When Cerium(III) chloride is used as a precursor, residual chloride ions often remain trapped in the CeO2 lattice or on the surface. Because halides are known poisons for the active sites in fluid catalytic cracking (FCC) and automotive three-way catalysts, the sulfate precursor provides a superior route to pristine, high-oxygen-storage-capacity (OSC) ceria [2].
| Evidence Dimension | Residue after high-temperature calcination |
| Target Compound Data | Volatile SOx leaving pure CeO2 |
| Comparator Or Baseline | Cerium(III) chloride (Leaves catalytic-poisoning Cl- residues) |
| Quantified Difference | Elimination of halide poisoning risks |
| Conditions | Calcination at 700–1000 °C in air |
Critical for procuring a precursor that yields highly active, long-lasting CeO2 catalysts for emission control and petrochemical refining.
The choice of cerium salt counterion dictates the final morphology of hydrothermally synthesized CeO2 nanoparticles. While Cerium(III) nitrate strongly favors the formation of CeO2 nanocubes due to the specific adsorption energy of NO3- on crystal facets, the use of Cerium(III) sulfate alters the growth kinetics, enabling the stabilization of different exposed planes and oxygen vacancy concentrations [1]. This counterion effect means that substituting sulfate with nitrate or chloride will result in nanoparticles with fundamentally different surface chemistries and catalytic activities [2].
| Evidence Dimension | Nanoparticle morphology and facet exposure |
| Target Compound Data | Sulfate counterion (Modulates specific polyhedral/rod growth and vacancy defects) |
| Comparator Or Baseline | Nitrate counterion (Drives formation of (100)-exposed nanocubes) |
| Quantified Difference | Fundamentally alters exposed catalytic facets |
| Conditions | Hydrothermal synthesis of CeO2 nanoparticles |
Essential for researchers and manufacturers who require precise control over the crystal facets and defect density of nanoceria for targeted catalytic reactions.
Cerium(IV) sulfate is a powerful and widely used industrial oxidant, but it is highly reactive and challenging to store long-term. Cerium(III) sulfate provides a shelf-stable, non-oxidizing alternative that can be quantitatively converted to Cerium(IV) sulfate via forced-circulation electrolytic oxidation in dilute sulfuric acid [1]. Compared to purchasing pre-made Cerium(IV) solutions, procuring Cerium(III) sulfate allows facilities to generate the active Ce(IV) etchant on-demand, maintaining high current efficiencies and avoiding the degradation associated with storing strong oxidants[2].
| Evidence Dimension | Storage stability and on-demand reactivity |
| Target Compound Data | Stable Ce(III) state, high electrolytic conversion to Ce(IV) |
| Comparator Or Baseline | Pre-made Cerium(IV) sulfate (Reactive, prone to degradation during storage) |
| Quantified Difference | Enables stable transport and on-site generation |
| Conditions | Electrolytic cell with forced circulation in aqueous sulfuric acid |
Provides a safer, more stable procurement strategy for industrial plants requiring large volumes of Cerium(IV) oxidants for etching or chemical synthesis.
Facilities requiring large volumes of Cerium(IV) sulfate for microelectronics etching or redox titrations should procure Cerium(III) sulfate. It serves as a shelf-stable precursor that can be electrolytically oxidized on-site, bypassing the storage and degradation issues of pre-made Cerium(IV) solutions [1].
For the production of high-surface-area cerium oxide (CeO2) used in fluid catalytic cracking and automotive emission control, Cerium(III) sulfate is the preferred precursor. Its clean thermal decomposition prevents the halide poisoning of active catalytic sites that occurs when using cerium chloride[2].
Industrial separation workflows can leverage the inverse solubility of Cerium(III) sulfate to achieve high-purity crystallization simply by heating the aqueous solution, eliminating the need for complex chemical antisolvents[3].
Materials scientists synthesizing CeO2 nanoparticles must select Cerium(III) sulfate when targeting specific polyhedral or rod-like morphologies, as the sulfate counterion directs crystal facet exposure differently than nitrate or chloride precursors [4].
Irritant